2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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Overview
Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of much research due to its various pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring .
Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary based on the functional groups attached to the ring .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary based on the functional groups attached to the ring .
Scientific Research Applications
Antitumor Activity
Compounds bearing heterocyclic rings similar to the specified chemical structure have been evaluated for their potential antitumor activities. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against a broad spectrum of human tumor cell lines. Among these, certain compounds exhibited significant anticancer activity against specific cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Studies
Another research avenue explored the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds were evaluated for their antioxidant activities, showing moderate to significant radical scavenging activity. This suggests the utility of benzothiazine derivatives in combating oxidative stress-related disorders (Ahmad et al., 2012).
Synthesis for Bioactive Applications
The versatility of benzothiazole and its derivatives in synthesizing bioactive compounds is notable. Studies have utilized these compounds as starting points for creating a wide range of heterocyclic compounds with potential biological activities. For instance, the synthesis of heterocycles from thioureido-acetamides demonstrates the chemical flexibility and applicability of these structures in developing new therapeutic agents (Schmeyers & Kaupp, 2002).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, derived from compounds structurally related to the query, were synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study showcases the potential of such derivatives in agricultural applications, providing a basis for developing new pest control agents (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-8-11-18-17(12-14)22-20(23-28(18,25)26)27-13-19(24)21-15(2)9-10-16-6-4-3-5-7-16/h3-8,11-12,15H,9-10,13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBCLGJHZRQXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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